

The Role of (Phe2,Orn8)-Oxytocin in Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Phe2,Orn8)-oxytocin	
Cat. No.:	B12403282	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phe2,Orn8)-oxytocin is a synthetic analog of the neurohypophysial hormone oxytocin, distinguished by the substitution of phenylalanine at position 2 and ornithine at position 8. This guide provides a comprehensive technical overview of the current understanding of (Phe2,Orn8)-oxytocin's role in smooth muscle contraction. It details its primary known function as a selective vasopressin V1a receptor agonist and outlines the established signaling pathways through which it is presumed to exert its contractile effects. This document also includes relevant experimental protocols for the assessment of smooth muscle contraction and receptor binding, and presents available quantitative data for (Phe2,Orn8)-oxytocin in comparison to the native oxytocin peptide.

Introduction

Oxytocin, a nonapeptide hormone, is a key regulator of uterine smooth muscle contraction during parturition and lactation. Its synthetic analogs are of significant interest in drug development for their potential therapeutic applications in obstetrics and beyond. (Phe2,Orn8)-oxytocin is one such analog, and understanding its specific pharmacological profile is crucial for elucidating its potential clinical utility. This guide synthesizes the available data on (Phe2,Orn8)-oxytocin, with a focus on its mechanism of action in smooth muscle.



Molecular Profile of (Phe2,Orn8)-Oxytocin

Property	Value	Source
Full Name	(Phenylalanine-2, Ornithine-8)- Oxytocin	N/A
Molecular Formula	C42H65N13O11S2	[1]
Molecular Weight	992.18 g/mol	[1]
Primary Target	Vasopressin V1a Receptor Agonist	[1][2][3]

Mechanism of Action in Smooth Muscle Contraction

(Phe2,Orn8)-oxytocin is characterized as a selective vasopressin V1a receptor agonist[1][2] [3]. Therefore, its effects on smooth muscle contraction are primarily mediated through the V1a receptor signaling pathway. For a comprehensive understanding, it is also pertinent to review the canonical oxytocin receptor pathway, as structural analogs often exhibit cross-reactivity.

Vasopressin V1a Receptor Signaling Pathway

The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the V1a receptor by an agonist like (Phe2,Orn8)-oxytocin initiates a well-defined signaling cascade leading to smooth muscle contraction:

- Receptor Activation: (Phe2,Orn8)-oxytocin binds to the V1a receptor on the surface of the smooth muscle cell.
- G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
- Phospholipase C (PLC) Activation: The activated α -subunit of the Gq/11 protein stimulates the membrane-bound enzyme, Phospholipase C (PLC).
- Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

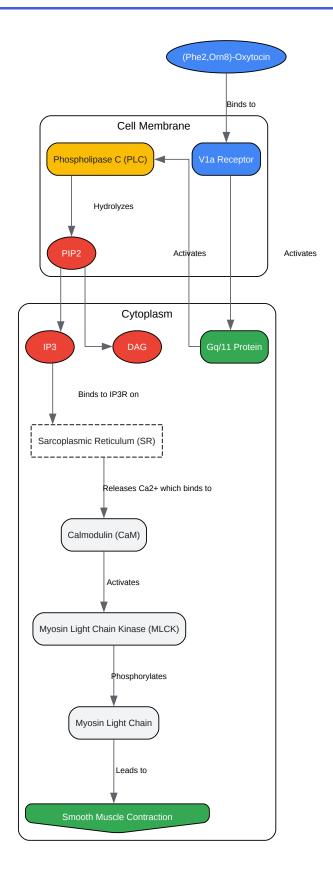






- Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors
 on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store.
 This binding triggers the release of stored calcium (Ca2+) into the cytoplasm.
- Calcium-Calmodulin Complex Formation: The increased cytosolic Ca2+ concentration leads to the binding of Ca2+ to the protein calmodulin.
- Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates
 Myosin Light Chain Kinase (MLCK).
- Myosin Light Chain Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.





Click to download full resolution via product page

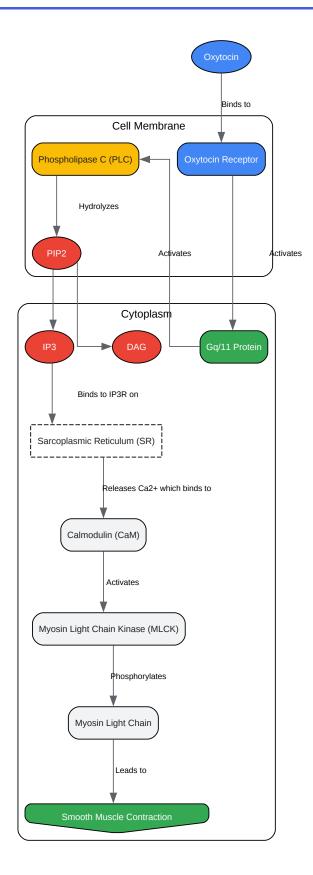
V1a Receptor Signaling Pathway for Smooth Muscle Contraction.



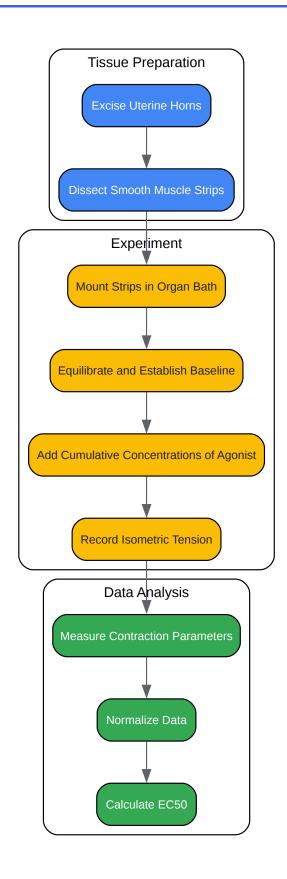
Oxytocin Receptor Signaling Pathway

The oxytocin receptor also belongs to the Gq/11-coupled GPCR family, and its activation by oxytocin triggers a very similar signaling cascade to that of the V1a receptor, culminating in an increase in intracellular calcium and subsequent smooth muscle contraction.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (Phe2,Orn8)-Oxytocin | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Role of (Phe2,Orn8)-Oxytocin in Smooth Muscle Contraction: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403282#role-of-phe2-orn8-oxytocin-in-smooth-muscle-contraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





